molecular formula C17H31ClN2O5S B1678455 Pirlimycin CAS No. 79548-73-5

Pirlimycin

Numéro de catalogue: B1678455
Numéro CAS: 79548-73-5
Poids moléculaire: 411.0 g/mol
Clé InChI: HBJOXQRURQPDEX-MHXMMLMNSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Historical Context and Development within Lincosamide Antibiotics

The lincosamide class of antibiotics has a notable history rooted in the discovery of natural products from Streptomyces species. Pirlimycin's development represents an evolution within this class, stemming from research into modifying existing lincosamide structures to enhance their therapeutic properties.

Discovery and Early Research of the Lincosamide Class

The progenitor of the lincosamides, lincomycin (B1675468), was first isolated in 1962 from the soil bacterium Streptomyces lincolnensis found in Lincoln, Nebraska. nih.govnih.govnih.govasm.orgtoku-e.comjst.go.jp Early research focused on its biological properties and isolation. jst.go.jp Lincomycin was subsequently approved for use, initially in human medicine for treating infections caused by Gram-positive bacteria. nih.govnih.govasm.org It was noted to have a narrow spectrum of activity, primarily against Gram-positive bacteria and cell wall-less bacteria, including Streptococcus, Staphylococcus, and Mycoplasma species. wikipedia.org Its mechanism of action involves binding to the 50S ribosomal subunit, inhibiting bacterial protein synthesis by interfering with peptide-bond formation. nih.govmims.comresearchgate.net

This compound as a Semi-Synthetic Derivative in Lincosamide Evolution

Following the discovery of lincomycin, research efforts turned towards creating semi-synthetic derivatives with improved characteristics. Clindamycin (B1669177), a chlorinated analog of lincomycin, emerged from this research in 1966 and demonstrated enhanced antibacterial activity and improved oral absorption compared to lincomycin. wikipedia.orgmdpi.comjcadonline.com Clindamycin became the only other lincosamide, besides lincomycin, to be approved for human clinical use for a significant period. chemrxiv.org this compound represents a further step in this evolutionary process, being a semi-synthetic derivative prepared from clindamycin. nih.govtoku-e.comnih.gov This involved modifications to the clindamycin structure, specifically hydrolyzing the propyl N-methylproline portion and re-annealing a 4-ethylpipecolic acid. toku-e.com this compound is described as a derivative of clindamycin where a 6-membered ring replaces clindamycin's 5-membered ring. nih.gov

Structural Modifications and their Impact on Antimicrobial Activity and Pharmacokinetics in Research

Research into lincosamides has extensively investigated the impact of structural modifications on their biological activity and pharmacokinetic properties. The conversion of lincomycin to clindamycin, involving the replacement of a 7-hydroxyl group with chlorine with inversion of chirality, resulted in improved potency and more rapid oral absorption. wikipedia.org

This compound, with its structural difference from clindamycin involving the replacement of the 4'-propylhygric acid portion with a cis-4'-ethylpipecolic acid derivative, was found in early research by The Upjohn Company to have similar in vitro activity to clindamycin against susceptible bacteria but showed improved in vivo potency and lower acute toxicity in mice. this compound is noted to be more hydrophobic than clindamycin and exhibits greater potency against certain important pathogens. toku-e.com

Studies on the structure-activity relationship (SAR) of lincosamides have shown that modifications at various positions, including the C-7 position and the amino acid moiety, can significantly alter antibacterial activity and pharmacokinetic profiles. researchgate.netnih.gov For instance, expanding the five-membered ring of the propylproline moiety to a six- or seven-membered ring has been shown to affect toxicity, metabolism, and antibacterial activity. researchgate.net Research involving the synthesis and evaluation of lincosamides with modifications to the C1 and C6 positions of the northern hemisphere component has provided insights into the SAR of this residue. harvard.edu

Research Rationale and Significance in Antimicrobial Science

The research surrounding this compound is driven by the need for effective antimicrobial agents, particularly in veterinary medicine, and contributes to the broader scientific understanding of antibiotic action and resistance.

Research Contributions to Veterinary Antimicrobial Therapy

This compound's primary research focus and application have been in veterinary medicine, specifically for the treatment of mastitis in cattle. nih.govnih.govmcmaster.caresearchgate.net Research has confirmed its activity against key mastitis-causing pathogens, including Staphylococcus aureus and Streptococcus species. researchgate.netnih.govasm.org Studies have evaluated the efficacy of this compound therapy for intramammary infections in lactating dairy cows, investigating different treatment durations and their impact on bacterial cure rates. researchgate.net For example, research has indicated that extended this compound therapy can be effective in eliminating intramammary infections caused by environmental streptococci and S. aureus. researchgate.net

Data from research on this compound's activity against mastitis pathogens have been used to develop recommendations for susceptibility testing, including minimum inhibitory concentration (MIC) breakpoints and disk diffusion test criteria. nih.govasm.org

Pathogen GroupMIC for 50% of Strains Tested (µg/ml)
Streptococci≤ 0.03 to 0.06
Staphylococci0.25 to 1.0

Based on research data on this compound activity against mastitis pathogens. nih.govasm.org

Research has also explored the effectiveness of this compound in comparison to or in combination with other treatments for bovine mastitis. veterinaryevidence.org

Broader Implications for Antibiotic Development and Resistance Studies

Research on this compound, as part of the lincosamide class, has broader implications for antibiotic development and the study of resistance mechanisms. Lincosamides, including this compound, inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. nih.govmims.comresearchgate.nettoku-e.com Understanding the precise binding site and mechanism is crucial for designing new antibiotics that can overcome resistance. Cryo-EM studies, for instance, have provided detailed structural insights into how lincosamides like clindamycin bind to the ribosome, revealing molecular determinants of their inhibitory mechanism and the impact of mutations leading to resistance. oup.comdermatologytimes.com

Studies on lincosamide resistance mechanisms, such as target site modification (e.g., rRNA methylation by erm genes), enzymatic inactivation (lnu genes), and efflux pumps (vga, lsa, cplR genes), are informed by research on compounds like this compound. chemrxiv.orgoup.com The emergence of resistance to lincosamides, often linked to resistance to macrolides and streptogramins B (MLSв resistance), highlights the need for continued research into new agents and strategies to combat multidrug resistance. asm.orgresearchgate.netchemrxiv.orgoup.comresearcher.life Research into semi-synthetic and fully synthetic approaches to generate novel lincosamide analogs with improved activity against resistant strains is an ongoing area of study. harvard.edu this compound's existence as a successful semi-synthetic veterinary antibiotic provides a case study in the potential for structural modification within the lincosamide scaffold.

The study of the pharmacokinetics of lincosamides, including research related to this compound's properties, contributes to the understanding of drug distribution and metabolism, which is essential for optimizing therapeutic outcomes and minimizing the development of resistance.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-ethylpiperidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31ClN2O5S/c1-4-9-5-6-19-10(7-9)16(24)20-11(8(2)18)15-13(22)12(21)14(23)17(25-15)26-3/h8-15,17,19,21-23H,4-7H2,1-3H3,(H,20,24)/t8-,9+,10-,11+,12-,13+,14+,15+,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBJOXQRURQPDEX-MHXMMLMNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCNC(C1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1CCN[C@@H](C1)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30904249
Record name Pirlimycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30904249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79548-73-5
Record name Pirlimycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79548-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pirlimycin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079548735
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pirlimycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11537
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pirlimycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30904249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIRLIMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LM19JT6G5K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Cellular Mechanisms of Antimicrobial Action Research

Ribosomal Target Binding and Inhibition of Bacterial Protein Synthesis

The primary mechanism by which Pirlimycin inhibits bacterial protein synthesis involves its binding to the bacterial ribosome. inchem.orgfao.orgzoetisus.comontosight.aitoku-e.comwikipedia.org This binding event interferes with key steps in the translation process, ultimately halting the production of essential bacterial proteins. inchem.orgfao.orgzoetisus.comontosight.ai

Interaction with the 50S Ribosomal Subunit

This compound, like other lincosamide antibiotics, specifically binds to the larger ribosomal subunit, known as the 50S ribosomal subunit, in susceptible bacteria. inchem.orgfao.orgymaws.comzoetisus.comontosight.aitoku-e.comwikipedia.orgcaymanchem.comeuropa.euncats.io This binding is a critical step in its mechanism of action. zoetisus.comtoku-e.com

Specific Binding to the 23S Ribosomal RNA

Within the 50S ribosomal subunit, this compound has been shown to bind to the 23S ribosomal RNA (rRNA). toku-e.comresearchgate.netbioaustralis.comebi.ac.ukebi.ac.uk The binding site is located near the peptidyl transferase center (PTC), a crucial functional site on the ribosome. researchgate.netresearchgate.net Research indicates that this compound's binding site is around position A2058 in the 23S rRNA. nih.gov

Disruption of Peptidyl Transferase Activity Research

A key consequence of this compound binding to the 50S ribosomal subunit and the 23S rRNA is the inhibition of peptidyl transferase activity. inchem.orgfao.orgtoku-e.comeuropa.euncats.ioevitachem.com The peptidyl transferase center is responsible for catalyzing the formation of peptide bonds between amino acids during protein elongation. researchgate.net By interfering with this activity, this compound prevents the growing polypeptide chain from being properly extended. europa.euncats.io

Research findings highlight that this compound hinders the aminoacyl-tRNA binding and inhibits the peptidyltransferase reaction, thereby interfering with protein synthesis. europa.euncats.io

Premature Dissociation of Peptidyl-tRNAs

In addition to inhibiting peptidyl transferase, this compound also functions by inducing the premature dissociation of peptidyl-tRNAs from the ribosome. glpbio.comabbiotec.comabbiotec.comhoelzel-biotech.com Peptidyl-tRNAs carry the growing polypeptide chain during translation. Their premature release results in incomplete and non-functional protein fragments, further contributing to the inhibition of bacterial protein synthesis. glpbio.comabbiotec.comabbiotec.comhoelzel-biotech.com

Selective Toxicity in Prokaryotic Systems Research

This compound exhibits selective toxicity towards prokaryotic bacteria, meaning it is active against bacterial cells while having significantly less toxicity towards eukaryotic cells. libretexts.org This selectivity is crucial for its use as an antibiotic.

Structural Differences Between Prokaryotic and Eukaryotic Ribosomes

The selective toxicity of this compound is largely attributed to the fundamental structural differences between prokaryotic and eukaryotic ribosomes. libretexts.orgnih.govbiomol.com Prokaryotic ribosomes are 70S ribosomes, composed of a 30S and a 50S subunit. libretexts.orgbiomol.com Eukaryotic cytoplasmic ribosomes, on the other hand, are larger (80S) and consist of a 40S and a 60S subunit. libretexts.org While eukaryotic mitochondria contain 70S ribosomes that share some similarities with bacterial ribosomes and can be susceptible to certain ribosome-targeting antibiotics, the structural variations, particularly in the ribosomal RNA and proteins, at the antibiotic binding sites, contribute to the differential binding affinity of this compound. nih.govbiomol.com The specific binding site of lincosamides like this compound on the 50S bacterial ribosomal subunit is distinct from the corresponding regions in eukaryotic cytoplasmic ribosomes, leading to selective inhibition of bacterial protein synthesis. libretexts.orgnih.gov

Data Tables

Based on the research findings, the following table summarizes key aspects of this compound's mechanism of action:

Mechanism AspectDescriptionRibosomal TargetEffect on Protein Synthesis
Ribosomal Target BindingThis compound binds to the bacterial ribosome.70S RibosomeInhibits overall protein synthesis. inchem.orgfao.orgzoetisus.comontosight.aitoku-e.comwikipedia.org
Interaction with 50S SubunitSpecific binding to the larger ribosomal subunit.50S Ribosomal SubunitEssential step in mechanism. inchem.orgfao.orgymaws.comzoetisus.comontosight.aitoku-e.comwikipedia.orgcaymanchem.comeuropa.euncats.io
Specific Binding to 23S rRNABinds within the 50S subunit to the 23S ribosomal RNA.23S rRNALocated near the peptidyl transferase center. toku-e.comresearchgate.netbioaustralis.comebi.ac.ukebi.ac.uknih.gov
Disruption of Peptidyl TransferaseInhibits the enzyme activity that forms peptide bonds.Peptidyl Transferase CenterPrevents polypeptide chain elongation. inchem.orgfao.orgtoku-e.comeuropa.euncats.ioevitachem.com
Premature Dissociation of Peptidyl-tRNAsCauses the release of incomplete polypeptide chains from the ribosome.Peptidyl-tRNA/RibosomeResults in non-functional protein fragments. glpbio.comabbiotec.comabbiotec.comhoelzel-biotech.com
Selective ToxicityPrimarily affects bacterial cells, not eukaryotic cells.Prokaryotic vs. Eukaryotic RibosomesDue to structural differences. libretexts.orgnih.govbiomol.com

Eukaryotic Cell Protein Synthesis Preservation Mechanisms

This compound, a lincosamide antibiotic, exerts its antimicrobial effect by targeting the protein synthesis machinery of bacteria. Its selective toxicity towards prokaryotic cells, while largely preserving protein synthesis in eukaryotic cells, is a critical aspect of its therapeutic utility. This selectivity is primarily attributed to fundamental structural and biochemical differences between bacterial and eukaryotic ribosomes.

Bacterial ribosomes, found in prokaryotic organisms, are classified as 70S ribosomes, composed of two subunits: a smaller 30S subunit and a larger 50S subunit. This compound binds specifically to the 50S ribosomal subunit of susceptible bacteria. mims.commims.commims.comfishersci.co.ukwikipedia.orgwikipedia.orgfishersci.canih.gov This binding occurs at or near the peptidyl transferase center (PTC), a crucial functional site on the 23S ribosomal RNA (rRNA) component of the 50S subunit. mims.comuni.luwikipedia.orgmpbio.comnih.govnih.govmcmaster.caguidetomalariapharmacology.org By binding to this site, this compound interferes with the process of peptide bond formation and ribosomal translocation, ultimately inhibiting bacterial protein synthesis and exerting a bacteriostatic effect. mims.comfishersci.co.ukwikipedia.orguni.lumpbio.comnih.govmcmaster.ca

In contrast, eukaryotic cells possess larger and more complex ribosomes, known as 80S ribosomes. These are composed of a 40S small subunit and a 60S large subunit. wikipedia.org The structural divergence between prokaryotic 70S ribosomes and eukaryotic cytoplasmic 80S ribosomes is significant, particularly in the composition and conformation of their ribosomal RNA and proteins. wikipedia.orgnih.govwikipedia.orguni.lu

The insensitivity of eukaryotic cytoplasmic ribosomes to lincosamides like this compound stems from key differences in the drug binding site on the large ribosomal subunit. While lincosamides bind to the 23S rRNA of the bacterial 50S subunit, the equivalent site on the 28S rRNA of the eukaryotic 60S subunit has structural variations that preclude effective binding of these antibiotics. wikipedia.orgnih.gov Research on lincosamides and other antibiotics targeting the 50S subunit has highlighted the importance of specific nucleotide differences in rRNA that confer resistance or sensitivity. For instance, variations at positions equivalent to A2058 in bacterial 23S rRNA (which is a guanine (B1146940) in eukaryotic ribosomes) are known to contribute to the natural resistance of eukaryotic ribosomes to macrolides and lincosamides. nih.govguidetomalariapharmacology.org Studies involving related lincosamides, such as clindamycin (B1669177), have also indicated that specific residues in bacterial 23S rRNA, like G2505 and U2506 in Escherichia coli, play a role in drug binding and help explain the poor binding to archaeal and eukaryotic ribosomes. mcmaster.ca

These molecular distinctions ensure that this compound primarily targets bacterial protein synthesis while leaving the protein synthesis machinery of the host eukaryotic cells largely unaffected, thus preserving eukaryotic cellular function. uni.luwikipedia.orgnih.gov Furthermore, mitochondrial ribosomes within eukaryotic cells, although structurally more similar to bacterial ribosomes (70S), also exhibit insensitivity to lincosamides in higher eukaryotes. wikipedia.orgnih.gov This further contributes to the selective toxicity profile of this compound.

The following table summarizes the key differences between bacterial and eukaryotic ribosomes relevant to the selective action of antibiotics like this compound:

FeatureBacterial Ribosome (70S)Eukaryotic Cytoplasmic Ribosome (80S)Relevance to this compound Selectivity
Total Size 70S80SOverall structural difference
Large Subunit 50S (23S, 5S rRNA)60S (28S, 5.8S, 5S rRNA)Primary target site difference
Small Subunit 30S (16S rRNA)40S (18S rRNA)Indirectly contributes to overall structural difference
Key rRNA for this compound Binding 23S rRNA (on 50S)28S rRNA (on 60S)Structural differences in binding region prevent effective binding to eukaryotic ribosome. wikipedia.orgnih.gov
Sensitivity to Lincosamides SensitiveInsensitiveBasis for selective toxicity. uni.luwikipedia.orgnih.gov

These detailed differences at the ribosomal level underpin the mechanism by which this compound selectively inhibits bacterial protein synthesis while preserving this essential process in eukaryotic cells.

Spectrum of Antimicrobial Activity Research

Efficacy Against Gram-Positive Bacterial Pathogens

Pirlimycin demonstrates good activity against many Gram-positive bacteria, including key mastitis pathogens. asm.orgnih.gov

Staphylococcus Species Susceptibility Research

Studies have consistently shown this compound to be active against Staphylococcus species, including Staphylococcus aureus and coagulase-negative staphylococci (CNS). nih.govasm.orgnih.govnih.gov Research on isolates from bovine mastitis has indicated low minimal inhibitory concentrations (MICs) for a significant percentage of Staphylococcus strains. asm.orgnih.gov For example, the MIC for 50% of tested Staphylococcus isolates has been reported to range from 0.25 to 1.0 µg/ml. asm.orgnih.gov While generally susceptible, studies have noted the existence of resistant strains. asm.org Research into treating S. aureus intramammary infections has shown that this compound can be effective, with higher cure rates observed with extended treatment protocols. mdpi.comresearchgate.nettdl.org One study specifically noted a significant increase in the elimination of methicillin-resistant Staphylococcus aureus (MRSA) from infected udder quarters following pre-treatment with this compound. mdpi.comresearchgate.net

Streptococcus Species Susceptibility Research (e.g., S. agalactiae, S. dysgalactiae, S. uberis)

This compound is also active against veterinary isolates of Streptococcus species, including those commonly implicated in bovine mastitis such as Streptococcus agalactiae, Streptococcus dysgalactiae, and Streptococcus uberis. inchem.orgasm.orgnih.govnih.govfrontiersin.org Research has shown low MIC values for these species, with MIC50 values typically ranging from ≤ 0.03 to 0.06 µg/ml. asm.orgnih.gov Some studies have reported low to moderate resistance rates among S. uberis and S. dysgalactiae isolates. researchgate.netuba.ar For instance, one study found an 18% resistance rate to this compound among S. uberis and S. dysgalactiae strains from bovine clinical mastitis. uba.arresearchgate.net Another study reported that all S. dysgalactiae isolates tested were susceptible to this compound, while S. uberis isolates showed lower susceptibility compared to S. dysgalactiae but still had a high percentage of susceptible isolates. frontiersin.org

Variabilities in Enterococcus Species Activity Studies

This compound's activity against Enterococcus species has been reported to be variable. asm.orgnih.gov Some studies indicate that enterococci are generally resistant to this compound. inchem.org MIC values for Enterococcus species have been found to be higher compared to other Gram-positive species like Staphylococcus and Streptococcus. frontiersin.org Research has shown that while most isolates of various mastitis pathogens, including Streptococcus species, were inhibited at low dilutions of this compound, the activity against enterococci can differ. asm.orgresearchgate.netnih.gov

Activity Against Anaerobic Bacterial Species

This compound also exhibits activity against certain anaerobic bacteria. inchem.orgtoku-e.com

Susceptibility Research of Bacteroides fragilis Group

This compound has shown activity against strains of the Bacteroides fragilis group. nih.govnih.gov Comparative studies have indicated that this compound can be highly active against this group. nih.govnih.gov For example, one study reported a MIC90 of 1 µg/ml and an activity range of 0.125 to 4 µg/ml against Bacteroides fragilis group strains. nih.govnih.gov This research suggested that this compound was more active than other lincosamides like clindamycin (B1669177) against these isolates. nih.govnih.gov

Activity Studies Against Other Anaerobic Genera (e.g., Bifidobacterium, Eubacterium, Peptococcus, Fusobacterium, Clostridium, Peptostreptococcus)

This compound's activity extends to other anaerobic genera found in the human intestinal microflora. Studies have investigated its inhibitory activity against species such as Bifidobacterium spp., Eubacterium spp., Peptococcus spp., Fusobacterium spp., Clostridium spp., and Peptostreptococcus spp. inchem.orginchem.orgfsc.go.jp Research using standard inoculum densities (10⁵ CFU/ml) indicated that B. fragilis, Peptococcus spp., Fusobacterium spp., and Clostridium spp. were among the most sensitive organisms. inchem.org At higher inoculum densities (10⁸-10¹⁰ CFU/ml), which better mimic conditions in the gut, the lowest MIC50 values were observed for Bifidobacterium and Peptococcus/Peptostreptococcus species. inchem.org Specifically, MIC50 values of 0.06 µg/ml have been reported for Bifidobacterium spp. and Eubacterium spp. at a standard inoculum density. inchem.orgtoku-e.com

Inactivity Against Gram-Negative Enterobacteriaceae

Research has consistently shown that this compound is not active against isolates of Enterobacteriaceae. nih.gov This family of Gram-negative bacteria includes common pathogens such as Escherichia coli and Klebsiella pneumoniae. pharmaceutical-journal.com The inherent resistance of most Gram-negative bacteria to lincosamide antibiotics like this compound is a key characteristic of this drug class. fao.org Studies evaluating the activity of this compound against pathogens isolated from cases of bovine mastitis, where Gram-positive bacteria are the major causative agents, have confirmed its lack of activity against Enterobacteriaceae. nih.gov

Data on the susceptibility of various bacterial isolates to this compound highlights this inactivity. For instance, a study examining bacterial isolates from cows with mastitis found that while this compound was active against staphylococci and streptococci, it showed no activity against Enterobacteriaceae isolates. nih.gov

Research on Activity Against Protozoal Pathogens (e.g., Plasmodium)

While primarily known for its antibacterial activity, research indicates that this compound also possesses activity against certain protozoa. toku-e.comcaymanchem.com Notably, studies have shown antimalarial effects of this compound against Plasmodium falciparum in culture. nih.govnih.gov

The antimalarial activity of this compound, similar to other antibiotics that inhibit protein synthesis on 70S ribosomes (such as clindamycin and tetracyclines), is hypothesized to be due to its action on the parasite's mitochondrion. nih.govnih.gov This effect is influenced by the duration of drug exposure and oxygen tension. nih.govnih.gov In 96-hour incubations, the potency of this compound against Plasmodium falciparum was significantly increased compared to shorter exposure times and was also higher in environments with increased oxygen concentration. nih.govnih.gov

Clindamycin, a related lincosamide, is known to have effects on protozoan parasites like Plasmodium falciparum, Toxoplasma gondii, and Babesia spp., where it is thought to interrupt protein synthesis in the apicoplast. tandfonline.comresearchgate.net Given that this compound is a derivative of clindamycin nih.govnih.govantibioticdb.comtoku-e.com, its activity against Plasmodium is consistent with the known properties of this antibiotic class against certain protozoal pathogens. toku-e.comcaymanchem.com

Research findings on the activity against Plasmodium falciparum in culture can be summarized as follows:

PathogenObserved ActivityNotesSource
Plasmodium falciparumActiveActivity observed in culture, influenced by time and oxygen tension. nih.govnih.gov

This table illustrates the documented activity of this compound against Plasmodium falciparum based on in vitro research.

Pharmacokinetics and Biotransformation Research

Absorption and Systemic Bioavailability Studies

Absorption studies determine how a drug enters the bloodstream, while bioavailability refers to the fraction of an administered dose that reaches the systemic circulation unchanged.

Studies in laboratory animals, such as rats, have investigated the oral absorption of pirlimycin. When administered orally by gavage to Sprague Dawley rats at a dose of 30 mg/kg body weight per day for 5 consecutive days, this compound appeared to be poorly absorbed. fao.orginchem.orgwho.int Approximately 88% of the total administered dose was recovered in excreta and gastrointestinal tract contents. fao.orginchem.org Specifically, about 5-6% of the radiolabelled dose was recovered in urine, while over 80% was found in feces and gastrointestinal contents. inchem.orgwho.int There were no significant differences observed between male and female rats in terms of excretion. fao.orginchem.org

Similarly, studies in humans have indicated that the bioavailability of this compound following oral administration of this compound hydrochloride appears to be low. inchem.orgwho.int In one study, male volunteers received single oral doses ranging from 50 mg to 500 mg. inchem.org this compound was undetectable in serum after the 50 mg dose. inchem.org At higher doses (125 mg, 250 mg, and 500 mg), peak concentrations were observed 2-4 hours post-dosing, with mean concentrations of 0.11, 0.23, and 0.62 µg/mL, respectively. inchem.org Urinary excretion within 24 hours accounted for a small percentage of the dose (2.8-6.9%), while recovery in feces within 72 hours ranged from 29% to 34%. inchem.org Another study with single oral doses of 125 mg (capsule or solution) in men showed peak plasma concentrations within a few hours, but levels remained low (mean 0.11 µg/mL for capsules and 0.18 µg/mL for solution). inchem.org Urinary excretion over 48 hours was 4.4% for the capsule and 7.3% for the solution. inchem.org

In dairy cows, this compound is commonly administered via the intramammary route for the treatment of mastitis. ymaws.comavma.org Studies have examined the systemic absorption following this local administration. Nearly half of the administered dose was absorbed into systemic circulation after intramammary infusion. ymaws.comacs.org The bioavailability of this compound in cattle following intramammary infusion has been calculated to be between 34% and 41%. fao.orgfao.org The percentage absorbed, measured as total 14C-pirlimycin residues, was reported as 51%. fao.orgfao.org

Research using physiologically based pharmacokinetic (PBPK) modeling combined with nonlinear mixed-effects modeling (NLME) has further investigated this compound pharmacokinetics in dairy cows following intramammary infusion. researchgate.netnih.gov These models have adequately described this compound milk pharmacokinetics. researchgate.netnih.gov Factors such as mastitis status can influence systemic absorption; more this compound was systemically absorbed in cows infected with Gram-positive bacteria compared to those with Gram-negative infections or healthy cows, suggesting a potential increased risk of meat residues in Gram-positive infected cows. researchgate.netnih.gov

Based on the available research, the bioavailability of orally administered this compound appears to be low in both rats and humans. inchem.orgwho.int In contrast, intramammary administration in dairy cows results in a notable level of systemic absorption, with bioavailability estimated to be in the range of 34% to 41%. fao.orgfao.org While direct comparative oral bioavailability studies across these specific species with standardized protocols are not extensively detailed in the provided information, the data suggest a significant difference in absorption based on the route of administration and potentially the species.

Systemic Absorption Following Intramammary Administration in Target Species (e.g., Dairy Cows)

Distribution Profile and Tissue Accumulation Research

Distribution studies examine where a drug goes in the body after absorption, including its presence in various tissues and organs.

Tissue concentration studies in rats following oral administration of 14C-pirlimycin showed that the highest total residues were found in the liver, followed by the kidney, muscle, and fat. fao.orginchem.org

In dairy cows following intramammary infusion, liver is also identified as a tissue with high total residues of this compound. fao.orgacs.org Liver residues have been detected for an extended period after dosing. fao.org For example, in one study, liver residues ranged from 1690 µg/kg at 2 days post-dosing to 60 µg/kg at 21 days post-withdrawal. fao.org In an extended therapy study where cows were treated for 8 days, liver residues persisted for 42 days post-withdrawal (mean residue = 42 µg/kg). fao.org Kidney samples showed detectable residues for the first week, with mean concentrations of 460 µg/kg and 60 µg/kg at 2 and 7 days, respectively. fao.org Residues in muscle and fat were low or non-detectable at all sampling times (2-28 days after dosing). fao.org

Studies evaluating drug depletion in mastitic cows showed depletion profiles generally similar to those in healthy cows. fao.org Extended therapy regimes did not result in significantly higher liver residues at later sampling times. fao.org

Here is a summary of tissue residue data in dairy cows following intramammary administration:

TissueTime After Dosing (days)Mean Residue Concentration (µg/kg)Source
Liver21690 fao.org
Liver2160 fao.org
Liver42 (extended therapy)42 fao.org
Kidney2460 fao.org
Kidney760 fao.org
Muscle2-28Low or non-detectable fao.org
Fat2-28Low or non-detectable fao.org

Analysis of residues in cattle liver by HPLC indicated that the residue consisted primarily of this compound sulfoxide (B87167) (76.5%) and unchanged this compound (21.9%). fao.org The relative amounts varied over time but remained fairly constant during the critical 4-6 day withdrawal period. fao.org In milk, unchanged this compound comprised nearly 95% of the total residue. fao.org

This compound is described as lipophilic and readily diffuses across tissue membranes. ymaws.com Lipophilicity, often measured by parameters like logP or logD, is a key physicochemical property that influences a molecule's ability to cross biological membranes. frontiersin.orgwiley-vch.de Higher lipophilicity generally correlates with increased partitioning into lipid bilayers, which can facilitate passive diffusion across cell membranes. frontiersin.orgwiley-vch.denih.govresearchgate.net However, the relationship between lipophilicity and permeability can be complex and influenced by other factors such as hydrogen bonding capacity and molecular flexibility. frontiersin.orgwiley-vch.deresearchgate.net Membrane permeability is an empirical parameter indicating how quickly a substance crosses a biological barrier and is crucial for bioavailability. wikipedia.org While the specific quantitative lipophilicity (e.g., logP or logD values) and detailed membrane permeability studies of this compound were not extensively provided in the search results, its classification as lipophilic supports its ability to diffuse across biological membranes, which is consistent with its distribution profile in tissues and its absorption characteristics following intramammary administration. ymaws.com

Tissue Concentration Studies (e.g., Liver, Kidney, Muscle, Fat)

Metabolic Pathways and Metabolite Identification Research

The metabolism of this compound involves several key transformations, leading to the formation of various metabolites. These pathways have been investigated across different species, with a particular focus on food-producing animals like cows.

Primary Metabolic Transformations (e.g., this compound Sulfoxide, this compound Sulfone)

Primary metabolic transformations of this compound primarily involve oxidation. This compound sulfoxide is identified as a major metabolite, likely produced through oxidative hepatic processes. fao.org this compound sulfone is also formed, albeit typically in smaller proportions compared to the sulfoxide. fao.org

In studies involving dairy cows treated with intramammary infusions of 14C-pirlimycin, analysis of liver residues revealed the presence of unchanged this compound (approximately 22-25%), this compound sulfoxide (approximately 65-75%), and this compound sulfone (approximately 9.5%). fao.org In the kidneys of treated cows, the mean composition of metabolites included parent this compound (43.0%), this compound sulfoxide (46.1%), and this compound sulfone (7.2%). fao.org

Analysis of urine from treated cows showed that approximately 80% of the drug was in the form of this compound and 8% was this compound sulfoxide. fao.orginchem.org In feces, this compound accounted for about 45% of the drug substance, while this compound sulfoxide was present at approximately 1.5%. fao.orginchem.org

This compound sulfoxide has significantly less microbiological activity (approximately 1/100 or 1%) compared to the parent compound. fao.org

Role of Intestinal Microflora in Metabolite Formation (e.g., Nucleotide Adducts)

Intestinal microflora play a significant role in the formation of certain this compound metabolites, particularly nucleotide adducts. fao.orginchem.org Studies have detected nucleotide adducts of this compound and this compound sulfoxide in the feces of cows. inchem.orgwho.int These adducts, specifically this compound-adenylate, this compound-uridylate, and this compound sulfoxide-adenylate, constituted about 50% of the drug substance found in cow feces. inchem.org The formation of these nucleotide adducts appears to be mediated by the activity of microflora in the intestinal tract. inchem.org

Comparative Metabolism Across Animal Species (e.g., Cow vs. Rat)

Comparative metabolism studies have been conducted to understand how this compound is processed in different animal species, such as cows and rats. While nucleotide adducts of this compound and this compound sulfoxide were detected in cow feces, these metabolites were not found in rats. inchem.orgwho.int

In rats given oral doses of 14C-pirlimycin hydrochloride, approximately 5-6% of the dose was excreted in the urine, and over 80% was recovered in the feces and gastrointestinal contents. inchem.org Most of the radioactivity in rat liver, urine, and feces was present as unchanged this compound and this compound sulfoxide, similar to the compounds found in the livers of treated cows. inchem.org The extent of biotransformation in rats appeared to be higher in males. inchem.org

Despite the difference in nucleotide adduct formation, the comparative metabolism of this compound in the rat following oral administration was described as nearly identical to that in the cow following intramammary infusion in one study. acs.orgacs.org

Investigation of Postmortem Reverse Metabolism in Bovine Liver

Research has investigated the phenomenon of postmortem reverse metabolism of this compound in bovine liver. Studies involving liver samples from dairy cows treated with this compound hydrochloride and slaughtered at different time intervals showed that incubation of these samples at room temperature and 37 degrees Celsius led to an increase in the concentration of parent this compound. researchgate.netnih.govresearchgate.net This increase was accompanied by a concomitant reduction in the concentration of the this compound sulfoxide metabolite. researchgate.netnih.govresearchgate.net

This reverse metabolism phenomenon appears to be limited to liver and was not observed in kidney or muscle. researchgate.netnih.gov The highest relative change was seen in samples with low initial residue levels and seemed to follow saturable kinetics. researchgate.netnih.gov Evidence suggests this is due to residual enzyme activity in the postmortem liver, likely involving a reductase enzyme capable of converting sulfur-oxidized substrates back to the sulfide (B99878) state. researchgate.netnih.govresearchgate.net

Excretion Kinetics and Routes Research

The excretion of this compound and its metabolites has been studied to understand their elimination from the body.

Renal Excretion Studies

Renal excretion is one of the routes by which this compound and its metabolites are eliminated. In studies with dairy cows administered 14C-pirlimycin by intramammary infusion, approximately 10% of the total administered dose was recovered in the urine over a collection period of 4 to 6 days. fao.org Analysis of the urine indicated that about 80% of the drug excreted renally was in the form of unchanged this compound, while 8% was this compound sulfoxide. fao.orginchem.org

In rats given oral doses of this compound hydrochloride, urinary excretion over 48 hours accounted for a small percentage of the administered dose (4.4% to 7.3%). inchem.org

The excretion of this compound in the dairy cow following intramammary infusion has been characterized, with a significant portion excreted via the urinary tract. fao.orgvt.edu

Metabolite Composition in Bovine Tissues and Excreta fao.orginchem.org

Sample This compound (%) This compound Sulfoxide (%) This compound Sulfone (%) Other (%)
Liver ≈22-25 ≈65-75 9.5-9.8 -
Kidney (Mean) 43.0 46.1 7.2 -
Urine ≈80 ≈8 - ≈11 (Adenylated adducts)

Note: Percentages in the table represent the mean percent composition of total residue in each sample type, not the percent of the total administered dose.

Excretion of Total 14C-Pirlimycin After Oral Dosing in Rats (30 mg/kg/day for 5 days) fao.org

Sample Male rats (% of dose) Female rats (% of dose)
Urine 4.5 6.4
Feces 62.8 58.8
Gastrointestinal Tract 20.6 22.5

Fecal Excretion Dynamics

Studies in laboratory animals and food-producing animals have investigated the fecal excretion of this compound. In rats administered [14C]this compound hydrochloride orally, a significant proportion of the total administered dose was recovered in the feces. Approximately 60% of the dose was found in the feces of male rats and nearly 59% in female rats after 5 days of treatment inchem.orgfao.org. Including the contents of the gastrointestinal tract, the total recovery in feces and GI contents was over 80% in both sexes inchem.orgfao.org. This suggests that oral absorption of this compound is poor in rats inchem.org.

In dairy cows following intramammary administration of [14C]this compound, the drug was also excreted in the feces inchem.orgacs.org. In one study, approximately 24% of the administered dose was recovered in the feces inchem.org. Analysis of fecal samples from cows revealed that this compound comprised about 45% of the drug substance, while this compound sulfoxide accounted for a smaller percentage (1.5%) inchem.org. A substantial portion of the fecal residue in cows (around 50%) consisted of nucleotide adducts of this compound and this compound sulfoxide, which are believed to be formed by the action of intestinal microflora inchem.orgacs.orgacs.org. Differences were observed in the fecal metabolite profiles between cows and rats, with the nucleotide adducts found in cow feces but not in rat feces, supporting the role of gut microflora in their formation fao.org.

The following table summarizes the fecal excretion of this compound in rats and cows:

SpeciesRoute of AdministrationPercentage of Dose Excreted in Feces (Approximate)Major Components in Feces
RatOral60%This compound, this compound sulfoxide
Dairy CowIntramammary24%This compound, this compound sulfoxide, Nucleotide adducts (this compound-adenylate, this compound-uridylate, this compound sulfoxide-adenylate)

Pharmacokinetic Modeling and Simulation Research

Pharmacokinetic modeling and simulation are valuable tools for characterizing the disposition of this compound in animal models, predicting concentration-time profiles, and understanding the factors that influence its kinetics ru.nl.

Physiologically Based Pharmacokinetic (PBPK) Modeling Applications

Physiologically Based Pharmacokinetic (PBPK) models represent a more mechanistic approach to pharmacokinetic modeling. These models are built upon physiological parameters of the animal species (e.g., organ volumes, blood flows) and physicochemical properties of the drug, allowing for the prediction of drug concentrations in various tissues and organs over time ru.nlmdpi.com. PBPK models are particularly useful for extrapolating pharmacokinetics across different species, doses, and routes of administration, as well as for assessing the impact of physiological changes (e.g., disease state) on drug disposition ru.nlmdpi.com.

Recent developments have seen the application of PBPK modeling to intramammary drugs like this compound in dairy cows nih.govresearchgate.net. Combining PBPK modeling with nonlinear mixed-effects modeling (NLME) allows for a mechanistic description of milk pharmacokinetics while accounting for variability within a population nih.govresearchgate.net. A PBPK model applied to NLME analysis of this compound milk concentration data from healthy cows and cows with clinical mastitis adequately described the pharmacokinetics across observed concentrations nih.govresearchgate.net. This type of modeling can help identify factors affecting drug residues and inform food safety assessments nih.govresearchgate.net.

Population Pharmacokinetic Approaches in Veterinary Research

Population pharmacokinetics (PopPK) is a modeling approach that analyzes pharmacokinetic data from a group of individuals to estimate typical population pharmacokinetic parameters and the variability around these parameters ru.nl. This approach is particularly valuable in veterinary research as it can utilize data from diverse experimental protocols and account for the effects of covariates (e.g., animal demographics, physiological status) on drug disposition ru.nlresearchgate.net.

A population pharmacokinetic approach has been used to analyze this compound milk concentration data following intramammary infusion in dairy cows drugbank.comresearchgate.neticm.edu.plresearchgate.net. This approach aimed to determine if milk discard times and clearance could be predicted by readily available demographic variables researchgate.netresearchgate.net. Data from healthy cows and cows with naturally occurring mastitis were analyzed using a two-compartment open model by the population pharmacokinetic approach researchgate.netresearchgate.net. Population mean pharmacokinetic parameters were estimated, and milk this compound clearance was found to be strongly and positively correlated with the logarithm of milk production researchgate.netresearchgate.net. Population pharmacokinetic modeling, often employing nonlinear mixed-effects modeling (NLME), is advocated as a suitable method for studying drug residues in milk and can help identify factors associated with changes in residue levels nih.govresearchgate.net.

Antimicrobial Resistance Mechanisms and Epidemiology Research

Intrinsic and Acquired Resistance Pathways

Resistance to pirlimycin can be either intrinsic to certain bacterial species or acquired through genetic changes. Acquired resistance is a significant concern in the context of antibiotic use in veterinary settings, as it can lead to treatment failures and potentially contribute to the spread of resistance determinants.

Target Site Modification Research (e.g., Ribosomal Methylation, Mutations in 23S rRNA)

A primary mechanism of acquired resistance to this compound and other MLS_B antibiotics is the modification of the ribosomal target site. This often involves methylation of an adenine (B156593) residue in the 23S rRNA component of the 50S ribosomal subunit. vetmeduni.ac.atresearchgate.net This methylation, typically mediated by enzymes encoded by erm (erythromycin ribosomal methylase) genes, reduces the binding affinity of the antibiotic to the ribosome, conferring cross-resistance to macrolides, lincosamides, and streptogramin B antibiotics. vetmeduni.ac.atresearchgate.net

Research has characterized various erm genes, such as erm(A), erm(B), and erm(C), which are frequently found in staphylococci and contribute to MLS_B resistance. vetmeduni.ac.atnih.govoup.comoup.com Studies have shown that the presence of erm methylase genes is associated with higher minimum inhibitory concentrations (MICs) of lincosamides like this compound. nih.gov

Mutations in the 23S rRNA gene itself can also lead to resistance by altering the antibiotic binding site. researchgate.netbrieflands.com While research on specific 23S rRNA mutations conferring resistance directly to this compound is less extensive than for other MLS_B antibiotics like clarithromycin, studies on related compounds indicate that point mutations in domain V of the 23S rRNA are a common mechanism for macrolide and lincosamide resistance. researchgate.netbrieflands.comfrontiersin.org Additionally, mutations in ribosomal proteins L4 and L22, which are located near the peptide exit tunnel where macrolides and lincosamides bind, have been associated with macrolide resistance and could potentially impact this compound susceptibility. researchgate.netfrontiersin.org

Enzymatic Inactivation Mechanisms Research

Enzymatic inactivation is another mechanism by which bacteria can resist the effects of this compound. Lincosamide nucleotidyltransferases, encoded by genes such as lnu(A) and lnu(B), can inactivate lincosamide antibiotics through nucleotidylylation. nih.govnih.govmdpi.comcapes.gov.broup.com Studies have demonstrated that crude enzyme preparations from Streptomyces coelicolor can nucleotidylylate and inactivate this compound. capes.gov.broup.comoup.com This enzymatic modification typically occurs at the 3-position of the lincosamide structure, resulting in inactive 3-(5'-ribonucleotides). capes.gov.broup.com Research indicates that this compound can be a substrate for these enzymes, although the level of resistance conferred by lnu genes might be lower compared to that conferred by erm genes. nih.govnih.govnih.gov For instance, one study identified the lnu(B) gene in a this compound-resistant Staphylococcus aureus isolate from a dairy cow. mdpi.com

Efflux Pump Systems Research

Efflux pumps are membrane-bound protein systems that actively transport antimicrobial agents out of the bacterial cell, thereby reducing their intracellular concentration to sub-inhibitory levels. frontiersin.orgmdpi.comjidc.org While efflux pumps are a significant mechanism of resistance for various antibiotics, including some macrolides and lincosamides, their specific role in high-level this compound resistance has been less extensively documented compared to ribosomal modification. nih.govoup.com However, some studies on MLS_B resistance in staphylococci have identified the presence of the msr(A) gene, which encodes an ABC transporter efflux pump, in isolates also carrying erm or lnu genes. nih.gov Isolates carrying msr(A) have shown varying levels of resistance to MLS antibiotics. nih.gov Efflux pumps can contribute to low-level resistance and may play a role in the development of higher resistance levels by allowing bacteria to survive and acquire additional resistance mechanisms. mdpi.com

Genetic Basis of Resistance Research

The genetic determinants of this compound resistance are often located on mobile genetic elements, facilitating their spread among bacterial populations.

Characterization of erm Genes and their Role in MLS_B Resistance

The erm genes are central to MLS_B resistance, including resistance to this compound. These genes encode rRNA methylases that modify the ribosomal target site. vetmeduni.ac.atresearchgate.net Different erm genes exhibit variations in their inducibility and the level of resistance they confer. vetmeduni.ac.atoup.com For example, erm(C) is frequently found on small plasmids and its expression can be inducible or constitutive. vetmeduni.ac.atoup.comresearchgate.net Studies have shown that exposure to non-inducing lincosamides like this compound can select for constitutively expressed erm(C) mutants in Staphylococcus aureus. oup.comresearchgate.net This constitutive expression, often due to mutations or deletions in the regulatory region of the erm(C) gene, leads to high-level resistance to MLS_B antibiotics. oup.comresearchgate.net The presence of erm(C) has been linked to this compound resistance in Staphylococcus aureus isolates from bovine mastitis. mdpi.comoup.com Similarly, erm(B) is another important gene conferring MLS_B resistance and has been detected in this compound-resistant isolates. nih.govoup.com

Research findings on the genetic basis of MLS_B resistance in coagulase-negative staphylococci (CoNS) from bovine mastitis have identified the presence of erm(B), erm(C), msr(A), mph(C), and lnu(A) genes, alone or in combination, in erythromycin (B1671065) and/or this compound-resistant isolates. nih.govoup.com This highlights the complex genetic landscape of MLS_B resistance.

Here is a table summarizing some of the resistance genes associated with this compound resistance:

Resistance GeneMechanismAssociated Resistance (MLS_B)NotesSource(s)
erm(A)Ribosomal MethylationHigh-level MLS_BOften associated with transposons vetmeduni.ac.at
erm(B)Ribosomal MethylationHigh-level MLS_BFrequently found in Gram-positive bacteria vetmeduni.ac.atnih.govoup.com
erm(C)Ribosomal MethylationHigh-level MLS_BOften located on small plasmids, can be constitutively expressed vetmeduni.ac.atoup.commdpi.comresearchgate.net
lnu(A)Enzymatic Inactivation (Nucleotidylylation)Lincosamide (low-level)Mediates low-level resistance to this compound nih.govnih.govnih.gov
lnu(B)Enzymatic Inactivation (Nucleotidylylation)LincosamideDetected in this compound-resistant isolates mdpi.com
msr(A)Efflux Pump (ABC Transporter)Macrolide, Streptogramin BCan contribute to MLS resistance in combination with other genes nih.gov
mph(C)Enzymatic InactivationMacrolideCan be present in MLS-resistant isolates, often with lower MICs nih.gov

Plasmid-Mediated Resistance Gene Transfer Research

A significant aspect of the epidemiology of this compound resistance is the role of plasmids in the transfer of resistance genes. Many of the genes conferring resistance to this compound, particularly erm genes and lnu genes, are located on plasmids. vetmeduni.ac.atnih.govoup.commdpi.comresearchgate.net Plasmid-mediated transfer, primarily through conjugation and transduction, allows for the dissemination of these resistance determinants among bacteria, including different species and genera. nih.govasm.orgmdpi.com

Research indicates that plasmids carrying erm(C) and lnu(B) genes, associated with this compound resistance in Staphylococcus aureus, can be transferred to other staphylococci in a dairy herd. mdpi.com This horizontal gene transfer contributes to the spread of resistance within and between animal populations. The presence of multiple resistance genes on a single plasmid can also lead to the co-selection of resistance to several different antimicrobial agents, further complicating treatment strategies. nih.govmdpi.com Studies on coagulase-negative staphylococci from bovine mastitis have confirmed that most of the MLS resistance genes, including those relevant to this compound resistance, are found on plasmids. nih.govoup.com

The transfer of resistance genes via plasmids is a dynamic process influenced by factors such as antibiotic pressure, which can select for bacteria carrying these elements. asm.org Understanding the plasmids involved and their host range is crucial for tracking the epidemiology of this compound resistance and developing strategies to mitigate its spread. asm.orgfrontiersin.org

This compound is a lincosamide antibiotic primarily used in veterinary medicine, specifically for treating mastitis in cattle nih.govmcmaster.ca. It is a derivative of clindamycin (B1669177), with increased activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus species nih.gov. While not approved for human use, its application in food-producing animals necessitates research into the epidemiology of resistance and its potential public health implications mcmaster.cacdnsciencepub.com.

Epidemiology and Surveillance of this compound Resistance Surveillance of antimicrobial resistance (AMR) in animal bacterial pathogens is vital for detecting emerging resistance, assessing trends, and informing policy recommendations for both animal and human healthwoah.org. Monitoring resistance patterns in target pathogens, understanding the impact on antimicrobial stewardship and public health, and researching resistance gene abundance in environmental matrices are key components of this surveillance.

Monitoring Resistance Patterns in Target Pathogens Monitoring resistance patterns in the primary target pathogens of this compound, namely Staphylococcus aureus and Streptococcus uberis, is essential for guiding treatment decisions in bovine mastitis. Studies have reported varying rates of this compound resistance in S. uberis across different regions. For example, resistance rates in S. uberis isolates from bovine mastitis have been observed in Canada (21.4%), Germany (18.9%), Europe (15.9%), and Portugal (53.3%)arccjournals.comcabidigitallibrary.org. In Switzerland, a study found a this compound resistance rate of 11.8% in S. uberis isolatesfrontiersin.org. Research in Argentina reported 23% resistance to this compound in S. uberis isolatesuba.ar.

For Staphylococcus aureus, resistance to this compound appears to be less common compared to some other antimicrobials. A study in the United States found low resistance (2.9%) to this compound among S. aureus isolates from bovine mastitis researchgate.net. Similarly, a study in South Korea reported low resistance rates (0-3.3%) to this compound in both methicillin-sensitive S. aureus (MSSA) and methicillin-resistant S. aureus (MRSA) isolates from bovine mastitis asm.org. However, this compound resistance has been observed in some MRSA strains, associated with genes like erm(C) or lnu(B) mdpi.com.

Persistence of this compound resistance within herds has also been investigated. In Ireland, persistence of S. uberis resistance to this compound was observed in 14% of herds mdpi.com. Increased minimum inhibitory concentrations (MIC) of this compound have been associated with increased exposure to defined daily doses of the antimicrobial arccjournals.comcabidigitallibrary.org.

Here is a summary of this compound resistance rates in Streptococcus uberis from various studies:

RegionThis compound Resistance Rate (%)Source
Canada21.4 arccjournals.comcabidigitallibrary.org
Germany18.9 arccjournals.comcabidigitallibrary.org
Europe15.9 arccjournals.comcabidigitallibrary.org
Portugal53.3 arccjournals.comcabidigitallibrary.org
Switzerland11.8 frontiersin.org
Argentina23 uba.ar

Here is a summary of this compound resistance rates in Staphylococcus aureus from various studies:

RegionThis compound Resistance Rate (%)Source
United States2.9 researchgate.net
South Korea0-3.3 asm.org

Impact on Antimicrobial Stewardship and Public Health Research The emergence and spread of antimicrobial resistance, including resistance to this compound, have significant implications for antimicrobial stewardship in veterinary medicine and for public health researchpreprints.orgavma.org. Antimicrobial stewardship aims to optimize antimicrobial use to preserve their efficacymdpi.com. The presence of this compound resistance in mastitis pathogens can influence treatment choices and necessitate the use of alternative antimicrobials, potentially including those considered critically important in human medicinemdpi.com.

Research on the impact of veterinary antimicrobial use on public health is a key area. While the direct risk to human health from animal MRSA infections is considered small, the potential for the transfer of resistance genes between animal and human bacteria exists nih.gov. Surveillance programs that include a One Health perspective, encompassing human, animal, and environmental health, are highlighted as important mdpi.comavma.org. Studies evaluating the effect of feeding milk containing this compound on the prevalence of antibiotic resistance genes in the fecal microbiome of dairy calves contribute to this understanding cdnsciencepub.comresearchgate.net.

Research on Antibiotic Resistance Gene Abundance in Environmental Matrices (e.g., Animal Feces) Animal feces and manure are recognized as reservoirs of antibiotic resistance genes (ARGs)researchgate.netvt.edu. Research has investigated the presence and abundance of ARGs, including those associated with lincosamide resistance (like mefA and erm genes), in the feces and manure of animals treated with this compound.

Studies have shown that approximately 24% of intramammary administered this compound can be excreted through feces tandfonline.comtandfonline.com. Research quantifying ARGs in dairy cow feces following antibiotic treatments, including this compound, has been conducted. One study observed a trend for the abundance of the mefA gene, which encodes for resistance to the Macrolide-Lincosamide-Streptogramin group, to be increased in cows treated with this compound, although the difference was not statistically significant in all analyses tandfonline.comtandfonline.comresearchgate.net. Other studies have investigated the fate of this compound and ARGs in dairy manure slurries under different environmental conditions like temperature and pH, finding that these factors can influence this compound removal and the abundance of certain ARGs like mefA researchgate.netnih.gov.

The presence of this compound and associated resistance genes in manure raises concerns about their potential dissemination into the environment through land application of manure researchgate.nettandfonline.comresearchgate.net. Research on the persistence of this compound and antibiotic-resistant bacteria in soils amended with dairy manure highlights that this compound can be detectable in raw manure-amended soils, and antibiotic-resistant fecal coliforms can become elevated in such soils researchgate.netnih.gov.

Efficacy Research in Animal Models and Clinical Studies

Experimental Mastitis Models and Efficacy Evaluation

Experimental mastitis models are valuable tools for assessing the efficacy of antimicrobial agents like pirlimycin under controlled conditions. These models typically involve the deliberate inoculation of specific mastitis-causing bacteria into the mammary glands of lactating animals.

Streptococcus uberis Experimental Infection Models

Studies utilizing experimental Streptococcus uberis infection models have investigated the efficacy of this compound. In one study involving experimentally induced S. uberis intramammary infections in lactating dairy cows, the efficacy of extended this compound therapy regimens was evaluated. researchgate.netcapes.gov.br The study involved cows challenged with S. uberis and subsequently treated with different this compound regimens. researchgate.netcapes.gov.br Bacteriological cure was defined as the absence of S. uberis in milk samples collected at specified intervals post-treatment. researchgate.netcapes.gov.br Experimental S. uberis intramammary infections were eliminated in a notable percentage of infected quarters following this compound treatment. researchgate.netcapes.gov.br Specifically, cure rates of 58.1%, 68.8%, and 80.0% were observed for 2-day, 5-day, and 8-day treatment regimens, respectively. researchgate.netcapes.gov.br Significant differences in efficacy were noted between the 2-day and 8-day regimens. researchgate.netcapes.gov.br

Staphylococcus aureus Experimental Infection Models

Experimental models using Staphylococcus aureus have also been employed to assess this compound efficacy. A model developed in lactating mice to predict the efficacy of antimicrobial agents against bovine mastitis induced by S. aureus demonstrated this compound's effectiveness. nih.gov In this standardized system, this compound was found to be the most effective among the tested antibiotics, including other lincosamides and commonly used mastitis treatments. nih.gov Its greater effectiveness compared to some other lincosamides was suggested to be due to increased affinity for and prolonged retention in the mammary gland. nih.gov

Comparative Efficacy of Therapeutic Regimens

Research has compared the efficacy of different this compound treatment durations to determine optimal therapeutic regimens for bovine mastitis.

Impact of Treatment Duration on Bacteriological Cure Rates (e.g., 2-day, 5-day, 8-day regimens)

Multiple studies have investigated the impact of varying this compound treatment durations on bacteriological cure rates for intramammary infections caused by common mastitis pathogens, particularly Streptococcus species and Staphylococcus aureus.

Studies evaluating this compound therapy against environmental Streptococcus species and S. aureus intramammary infections in lactating dairy cows have shown a clear relationship between treatment duration and efficacy. nih.gov In one study, the efficacy of this compound therapy against intramammary infections caused by environmental Streptococcus species and S. aureus was 44.4%, 61.1%, and 95.0% for the 2-, 5-, and 8-day treatment regimens, respectively. nih.gov Untreated control quarters showed no cures. nih.gov Significant differences in efficacy were detected between all this compound groups and the untreated control group, as well as between the 8-day regimen and both the 2-day and 5-day regimens. nih.gov

Another study reported bacteriological cure rates for Staphylococcus aureus of 6%, 56%, and 86% following zero, two, or eight intramammary treatments with this compound. nih.govmdpi.com Similarly, cure rates for naturally acquired Staphylococcus aureus or Streptococcus species infections were 0%, 44%, 61%, and 95% following treatment with nothing, or two, five, or eight daily intramammary doses of this compound. nih.govmdpi.com

Interactive Table 1: Bacteriological Cure Rates of this compound Against Streptococcus spp. and S. aureus by Treatment Duration

Treatment RegimenBacteriological Cure Rate (%) (Streptococcus spp. and S. aureus) nih.govBacteriological Cure Rate (%) (S. aureus) nih.govmdpi.comBacteriological Cure Rate (%) (Naturally Acquired S. aureus or Streptococcus spp.) nih.govmdpi.com
Untreated Control0.06.00.0
2-day44.456.044.0
5-day61.1-61.0
8-day95.086.095.0

Note: Data points may originate from different studies with varying methodologies.

For Streptococcus uberis specifically, an experimental study showed cure rates of 58.1% for the 2-day regimen, 68.8% for the 5-day regimen, and 80.0% for the 8-day regimen, with significant differences between the 2-day and 8-day treatments. researchgate.netcapes.gov.br

Interactive Table 2: Bacteriological Cure Rates of this compound Against Experimental Streptococcus uberis by Treatment Duration researchgate.netcapes.gov.br

Treatment RegimenBacteriological Cure Rate (%)
2-day58.1
5-day68.8
8-day80.0

These findings suggest that extended this compound therapy, particularly the 8-day regimen, generally leads to higher bacteriological cure rates for both Streptococcus species and Staphylococcus aureus intramammary infections compared to shorter durations. nih.govcabidigitallibrary.org

Efficacy Across Different Stages of Mastitis (Subclinical vs. Clinical)

This compound has been evaluated for its efficacy in treating both subclinical and clinical forms of mastitis.

For subclinical mastitis, studies have assessed this compound treatment outcomes in cows with intramammary infections but without visible signs of inflammation. nih.govmdpi.comvetfolio.com Research has shown that this compound can be effective in treating subclinical mastitis caused by pathogens like Staphylococcus aureus and environmental Streptococcus species, with efficacy influenced by treatment duration. nih.govnih.govmdpi.com

In cases of clinical mastitis, where visible signs such as changes in milk appearance, swelling, or pain are present, this compound has also been used. Studies on clinical mastitis caused by Streptococcus uberis have been conducted more frequently. cabidigitallibrary.org The best cure rates for clinical mastitis caused by Streptococcus uberis were obtained after an 8-day treatment regimen. cabidigitallibrary.org While this compound is highly effective against Streptococcus agalactiae, it has no effect against Escherichia coli. dvm360.com Approximately 80% of clinical mastitis due to E. coli are mild to moderate cases, with a high rate of spontaneous cure. dvm360.com Therefore, evaluating this compound efficacy for "clinical mastitis" without identifying the causative agent might be misleading due to the varying spontaneous cure rates of different pathogens. dvm360.com

Some studies have compared intramammary this compound to other treatments for clinical mastitis, although direct comparisons can be complex due to variations in study design and the pathogens involved. dvm360.com

Factors Influencing Treatment Outcomes Research

Research has identified several factors that can influence the outcome of mastitis treatment with this compound and other antimicrobials. These factors can be related to the cow, the pathogen, the treatment protocol, and herd-level management.

Factors associated with bacteriological cure following antimicrobial therapy include cow age, gland position, the number of infected glands, previous somatic cell count (SCC), dry cow therapy history, the specific pathogen involved, antimicrobial resistance, and the presence of gland or teat end damage. mdpi.com For time-dependent antimicrobials like lincosamides such as this compound, maintaining drug concentrations above the minimum inhibitory concentration (MIC) for a sufficient duration is crucial for higher bacteriological cure rates. mdpi.com

Cow-level factors such as age or parity, the number and location of infected quarters, days in milk, the number of positive samples and colony-forming units prior to treatment, and SCC levels before treatment initiation can significantly influence the probability of cure. massey.ac.nz Older cows are often at greater risk of treatment failure. massey.ac.nzfrontiersin.org High SCC prior to treatment has also been associated with lower cure rates. mdpi.comscielo.br

Pathogen-specific factors are critical, as the efficacy of this compound varies depending on the causative bacteria. mdpi.comdvm360.com this compound is effective against Gram-positive bacteria like Streptococcus species and Staphylococcus aureus but not against Gram-negative bacteria such as Escherichia coli. dvm360.com The inherent spontaneous cure rate of the pathogen also impacts the perceived efficacy of a treatment; pathogens with low spontaneous cure rates, like S. aureus, show a greater benefit from effective antimicrobial therapy compared to those with high spontaneous cure rates, like E. coli. frontiersin.org

Herd-level factors such as hygiene, bulk milk SCC levels, and the prevalence of Staphylococcus aureus in the herd can also affect treatment outcomes. massey.ac.nz In herds with a high prevalence of S. aureus, the risk of new or reinfection is higher. massey.ac.nz

Research also suggests that the severity level of mastitis is associated with the efficacy of a given product. dvm360.com

Host Factors (e.g., Parity, Lactation Stage, Pretreatment Somatic Cell Count)

Host factors such as parity, lactation stage, and pretreatment somatic cell count (SCC) have been shown to influence the efficacy of this compound treatment for mastitis. Studies have indicated that lower parity is associated with a higher bacteriological cure rate following this compound treatment for subclinical mastitis. nih.govavma.org Conversely, older cows, typically those with higher parity, have been observed to have higher post-treatment SCC. nih.gov

The stage of lactation also plays a role, with a significant interaction noted between the treatment regimen and the lactation stage concerning bacteriological cure. nih.gov Early lactation is recognized as a period when mammary glands are particularly susceptible to intramammary infections, such as those caused by Streptococcus uberis. researchgate.net Severe cases of mastitis have been reported to be overrepresented in animals in early lactation. researchgate.net

Pretreatment SCC is another critical host factor. Higher pretreatment SCC has been linked to lower bacteriological cure rates following this compound therapy. nih.govavma.org Furthermore, post-treatment SCC has been found to be significantly higher in cows with increasing parity and higher pretreatment SCC. nih.gov Successful treatment with this compound typically leads to a decrease in SCC. researchgate.net Elevated SCC is a widely used indicator of subclinical mastitis and can be influenced by various factors including the cow's age, lactation period, parity, and the presence of intramammary infection. girleiteiro.org.br

Pathogen Factors (e.g., Bacterial Load, Species, Susceptibility Profile)

Characteristics of the infecting pathogen, including bacterial load, species, and susceptibility profile, significantly impact the effectiveness of this compound. A lower number of bacterial colonies in the pretreatment culture has been associated with a higher bacteriological cure rate. nih.gov

This compound demonstrates good activity primarily against Gram-positive organisms, which are major mastitis pathogens. fao.orgeuropa.eunih.gov This includes Staphylococcus aureus, Streptococcus agalactiae, Streptococcus uberis, and Streptococcus dysgalactiae. fao.orgeuropa.eu However, this compound is not effective against Gram-negative bacteria, such as Escherichia coli and other Enterobacteriaceae, which are intrinsically resistant. europa.eunih.govmdpi.com Its activity against enterococci can vary. nih.gov Studies have shown that the bacteriological cure rate can be higher for streptococcal infections compared to those caused by Staphylococcus aureus. nih.gov Staphylococcus aureus infections, in particular, are often challenging to treat during lactation, and reported cure rates with various antimicrobials, including this compound, can vary widely. avma.org

Antimicrobial susceptibility profiling is considered important for guiding treatment decisions, although the reliability of in vitro testing results in predicting treatment success within the mammary gland can vary depending on the antibiotic. cabidigitallibrary.org While resistance to this compound among S. aureus and streptococci isolates was reported as minimal or non-existing in one study over a seven-year period brill.com, resistance to this compound in S. uberis has been observed to persist in some herds. mdpi.com Gram-negative bacteria exhibit intrinsic resistance to this compound. mdpi.com Established breakpoints exist for interpreting this compound susceptibility testing results in bovine mastitis. cabidigitallibrary.orgasm.org For instance, Gram-positive isolates with a Minimum Inhibitory Concentration (MIC) greater than or equal to 4 µg/ml are considered resistant based on certain breakpoints. asm.org

Data on MIC values for this compound against Mastitis Pathogens

Data from studies on the activity of this compound against mastitis pathogens provide insight into its effectiveness against different bacterial species.

Pathogen SpeciesMIC for 50% of strains tested (µg/ml)MIC for 90% of strains tested (µg/ml)Susceptibility Breakpoint (µg/ml)Resistance Breakpoint (µg/ml)
Streptococci≤ 0.03 to 0.06Not specified≤ 2 asm.org≥ 4 asm.org
Staphylococci0.25 to 1.0Not specified≤ 2 asm.org≥ 4 asm.org
Staphylococcus aureusNot specifiedNot specifiedSusceptible (in one study) mdpi.comResistant (in one study) mdpi.com
Streptococcus dysgalactiaeNot specifiedNot specifiedSusceptible (in one study) mdpi.comNot specified
Streptococcus uberisNot specifiedNot specifiedNot specifiedResistant (in some herds) mdpi.com
EnterobacteriaceaeNot active europa.eunih.govNot active europa.eunih.govResistant (intrinsically) mdpi.comResistant (intrinsically) mdpi.com
E. coliNot active europa.eumdpi.comNot active europa.eumdpi.comResistant (intrinsically) mdpi.comResistant (intrinsically) mdpi.com

Synergistic and Combination Therapies Research

Research has explored the potential benefits of using this compound in combination with other antimicrobial agents or as an adjunct to other therapies, such as vaccination, to improve treatment outcomes for mastitis.

Research on Combinations with Other Antimicrobial Agents

Studies have investigated the efficacy of combining this compound with other antimicrobial agents. One area of research has been the association of extended intramammary this compound therapy with parenteral enrofloxacin, although the efficacy of this specific combination for S. aureus subclinical mastitis had not been fully evaluated in one context. scielo.br

Comparisons between intramammary this compound alone and combined intramammary this compound with intramuscular ceftiofur (B124693) for clinical mastitis without systemic signs have shown no significant difference in clinical cure rates. veterinaryevidence.org However, for clinical mastitis caused by coliform organisms, a statistically higher survival rate was observed in the group treated with the combined therapy compared to those receiving this compound alone. veterinaryevidence.org Another study indicated a numerical improvement in bacteriological cure at 7 days post-treatment in groups receiving intramuscular ceftiofur in addition to intramammary antimicrobials (which included this compound) compared to those treated with intramammary therapy alone. veterinaryevidence.org

In vitro research has also explored potential synergistic effects. One in vitro pilot study suggested synergistic efficacy for a combination of fosfomycin (B1673569) and this compound against Staphylococcus aureus and Staphylococcus epidermidis, demonstrating the potential for improved bacterial elimination compared to using fosfomycin alone. google.commdpi.com

Efficacy with Adjunctive Therapies (e.g., Vaccination)

Vaccination against Staphylococcus aureus has been investigated as an adjunctive therapy to enhance the efficacy of antimicrobial treatments, including this compound, for mastitis. avma.orgscielo.brextension.orgiastate.edunimss.orgresearchgate.net One study reported a higher cure rate when vaccination (Lysigin) was used in association with extended intramammary this compound compared to untreated control groups. extension.org However, other studies comparing vaccination (Lysigin) plus extended this compound therapy against extended this compound therapy alone did not find significant differences in cure rates. extension.orgnimss.org

In a field trial evaluating extended this compound therapy with or without vaccination (using either a herd autogenous or a trivalent S. aureus vaccine) for S. aureus mastitis, cure rates at 32 and 60 days post-treatment varied. iastate.edu While the vaccination groups showed numerically higher cure rates at 32 days in one analysis, the rates were similar at 60 days. iastate.edu Another study focusing on chronic S. aureus infections found that the combination of vaccination and intramammary this compound resulted in a significantly higher bacteriological cure rate compared to a control group. avma.org The underlying principle behind combining vaccination and antibiotic treatment is to enhance the animal's immune response to potentially improve bacteriologic clearance. researchgate.net

Preclinical Toxicology and Safety Assessment Research

Acute Toxicity Studies

Acute toxicity studies involve the administration of a single dose of a substance to animals to determine the potential for immediate adverse effects or lethality. These studies provide initial information on the intrinsic toxicity of a compound.

Oral Toxicity Assessment in Animal Models

Studies evaluating the acute oral toxicity of pirlimycin hydrochloride have been conducted in various animal species, including mice and rats. These assessments typically involve administering single doses across a range of concentrations to determine the dose at which toxic effects or mortality occur. The acute oral toxicity of this compound hydrochloride has been reported as low. inchem.orgwho.int

Observed Clinical Signs of Acute Toxicity

Following acute oral administration of this compound hydrochloride in mice and rats, several clinical signs of toxicity have been observed. These signs include dose-related depression in both species. inchem.org Additionally, convulsions were noted in mice, while rats exhibited diarrhoea and gastrointestinal irritation. inchem.org

Repeated-Dose (Short-Term and Subchronic) Toxicity Studies

Repeated-dose toxicity studies assess the effects of administering a substance daily for a defined period, ranging from short-term (e.g., 14 or 28 days) to subchronic (e.g., 90 days). These studies help to identify effects that may not be apparent after a single dose and provide information on the accumulation of toxicity over time.

Organ-Specific Toxicity Assessments (e.g., Liver Enzyme Activity, Adrenal Gland Weight, Kidney Function)

Repeated-dose studies also include assessments of potential toxicity to specific organs through various methods, including clinical chemistry and histopathology. In the 91-day rat study, statistically significant decreases in serum concentrations of total protein, albumin, and globulin were recorded in males at doses exceeding 30 mg/kg body weight per day. inchem.org Blood urea (B33335) nitrogen was decreased in both sexes at 300 mg/kg body weight per day. inchem.org Serum activities of aspartate transaminase and alanine (B10760859) transaminase were slightly higher in all treated groups, although a clear dose-response relationship was not evident. inchem.org Elevated adrenal gland weights were observed in males at 500 mg/kg body weight per day in a preliminary 14-day study in rats. inchem.org This preliminary study also indicated lower liver weights and inflammatory changes in the gastric mucosa suggestive of irritation in the treated group. inchem.orgwho.int

Genotoxicity and Mutagenicity Studies

Genotoxicity and mutagenicity studies are conducted to evaluate the potential of a substance to cause damage to genetic material or induce mutations. These studies are crucial for assessing the carcinogenic risk of a compound. This compound hydrochloride has been tested for its potential to induce mutagenicity. Bacterial mutagenicity (Ames) tests in Salmonella have yielded negative results. zoetisus.com In vitro micronucleus tests in rats and in vitro unscheduled DNA synthesis tests in rats were also negative. zoetisus.com Mammalian cell mutagenicity tests (HGPRT) were negative. zoetisus.com Based on available data, this compound is not classified as germ cell mutagenic. chemos.de The Committee for the evaluation of veterinary drug residues in food has concluded that this compound is unlikely to pose a carcinogenic risk, and carcinogenicity studies were not considered necessary. who.int

Study TypeSpeciesRoute of AdministrationKey Findings
Acute ToxicityMouse, RatOralLow acute oral toxicity; observed signs included depression, convulsions (mice), diarrhoea, gastrointestinal irritation (rats). inchem.orgwho.int
Repeated-Dose (91-day)RatOral (gavage)No clinical signs or effects on body weight up to 300 mg/kg bw/day. inchem.org Slight hematological changes in males (>30 mg/kg bw/day). inchem.org Decreased serum protein, albumin, globulin in males (>30 mg/kg bw/day); decreased blood urea nitrogen (300 mg/kg bw/day). inchem.org Slightly elevated liver enzymes without dose response. inchem.org
Repeated-Dose (14-day preliminary)RatOral (gavage)Lower liver weights and inflammatory gastric mucosal changes (500 mg/kg bw/day). inchem.orgwho.int Elevated adrenal gland weights in males (500 mg/kg bw/day). inchem.org
Bacterial Mutagenicity (Ames)SalmonellaIn vitroNegative. zoetisus.com
In vitro MicronucleusRatIn vitroNegative. zoetisus.com
In vitro Unscheduled DNA SynthesisRatIn vitroNegative. zoetisus.com
Mammalian Cell MutagenicityHGPRTIn vitroNegative. zoetisus.com

In Vitro Genotoxicity Assays

In vitro genotoxicity assays are conducted using cell cultures or bacteria to determine if a substance can induce gene mutations, chromosomal aberrations, or other forms of DNA damage under controlled laboratory conditions. These tests are often the first step in evaluating a compound's genotoxic potential. vichsec.orgcoresta.org

Assays covering an appropriate range of genotoxic end-points have been conducted in vitro with this compound hydrochloride. The results of these in vitro assays were reported as negative. who.int

In Vivo Mutagenicity Assays

In vivo mutagenicity assays assess the ability of a substance to cause genetic mutations in living organisms, typically rodents. These studies help determine if the genotoxic effects observed in vitro translate to a whole biological system and if the body's metabolism influences the compound's mutagenic potential. vichsec.orgresearchgate.net

In vivo assays were also conducted with this compound hydrochloride to evaluate its mutagenic potential. Similar to the in vitro findings, the results of all in vivo mutagenicity assays were reported as negative. who.int Based on the negative findings in both in vitro and in vivo genotoxicity and mutagenicity assays, it has been concluded that this compound does not pose a genotoxic hazard. who.int

Reproductive and Developmental Toxicity Research

Reproductive and developmental toxicity studies are designed to evaluate the potential adverse effects of a substance on reproductive function, fertility, and the development of offspring. These studies are critical for assessing the risks associated with exposure during critical periods such as gestation and lactation. careresearchllc.comiitri.org

Male and Female Fertility Studies

Fertility studies assess the potential of a compound to impair reproductive function in both male and female animals. This includes evaluating effects on gamete production, mating behavior, conception rates, and the establishment of pregnancy. careresearchllc.comiitri.org

A two-generation study of reproductive toxicity in rats was conducted with this compound hydrochloride. In this study, other fertility and reproduction parameters in the parental generations were unaffected. who.int

Embryo-Fetal Development Studies

Embryo-fetal development studies evaluate the potential for a substance to cause adverse effects on the developing embryo and fetus when administered to the mother during pregnancy. Endpoints assessed include fetal survival, body weight, and the incidence of external, visceral, and skeletal malformations and variations. careresearchllc.comlabcorp.comnih.gov

Developmental toxicity was investigated in mice administered this compound hydrochloride by gavage during organogenesis. Fetal development was not affected at any dose tested in these studies. who.int this compound was not found to be teratogenic in rats. who.int

Multi-Generation Reproduction Studies

Multi-generation reproduction studies assess the effects of a substance on the reproductive capacity of not only the exposed parental generation but also subsequent generations. These studies can identify effects on fertility, reproductive performance, and the growth and development of offspring across multiple generations. careresearchllc.comiitri.org

In the two-generation study of reproductive toxicity in rats with this compound hydrochloride, the development of offspring was unaffected. who.int The No Observed Effect Level (NOEL) for reproductive toxicity in this study was determined to be 100 mg/kg body weight per day. who.int

Carcinogenicity Assessment Research

Carcinogenicity assessment research aims to determine if a substance has the potential to cause cancer. This typically involves long-term studies in at least two species of rodents, where animals are exposed to the compound for a significant portion of their lifespan. ru.nlnih.gov

Evaluation of Carcinogenic Potential Based on Preclinical Data

Preclinical safety assessments of this compound have included evaluations to determine its potential carcinogenic risk. Based on the available data from these assessments, this compound is generally considered unlikely to pose a carcinogenic hazard.

Regulatory and advisory bodies have evaluated the preclinical data for this compound. According to the Globally Harmonized System (GHS) and assessments by organizations such as the International Agency for Research on Cancer (IARC), the American Conference of Governmental Industrial Hygienists (ACGIH), the National Toxicology Program (NTP), and the Occupational Safety and Health Administration (OSHA), this compound is not classified as carcinogenic. zoetis.cahpc-standards.comchemos.decovetrus.com The Joint FAO/WHO Expert Committee on Food Additives (JECFA) similarly concluded that this compound is unlikely to pose a carcinogenic risk based on the available data. inchem.orgwho.int

The key findings supporting the evaluation of this compound's carcinogenic potential based on preclinical data are summarized in the table below:

Assessment AreaPreclinical FindingConclusion Regarding Carcinogenic PotentialSource(s)
GenotoxicityNo genotoxic potential observed.Does not suggest a genotoxic mechanism for carcinogenicity. inchem.orgwho.intzoetis.cahpc-standards.com
Chemical StructureNot chemically related to known carcinogens.Does not suggest structural alert for carcinogenicity. inchem.orgwho.int
Short-Term Toxicity StudiesNo changes likely to progress to neoplasia observed.Does not suggest pre-neoplastic effects. inchem.orgwho.int
Need for Long-Term StudiesConsidered not necessary based on other preclinical data.Risk assessment does not warrant long-term studies. inchem.orgwho.int
Overall Classification/OpinionNot classified as carcinogenic by major bodies (GHS, IARC, ACGIH, NTP, OSHA, JECFA).Unlikely to pose a carcinogenic risk. inchem.orgwho.intzoetis.cahpc-standards.comchemos.decovetrus.com

Advanced Analytical Methodologies and Bioanalytical Research

Quantitative Analysis in Biological Matrices

Accurate determination of Pirlimycin concentrations in biological samples is crucial for monitoring residues and understanding its pharmacokinetics. Various chromatographic techniques, often coupled with sensitive detection methods, are employed for this purpose.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications for Residue Detection

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique widely used for the detection and quantification of this compound residues in complex biological matrices such as milk and liver. This method combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry toku-e.comobrnutafaza.hr.

LC-MS/MS methods for this compound typically involve sample preparation steps to extract and clean up the analyte from the matrix. For bovine milk and liver, methods have been developed using LC/thermospray (TSP) MS with an internal standard, such as isothis compound, a stereoisomer of this compound nih.govnih.gov. Sample preparation for milk may involve protein precipitation with acidified acetonitrile (B52724) followed by solvent partitioning and solid-phase extraction cleanup. For liver, extraction with trifluoroacetic acid in acetonitrile, followed by solvent partitioning and evaporation, is utilized nih.govfao.org.

Quantitative analysis is based on the ratio of peak areas of this compound to the internal standard using selected ions. For confirmation, multiple diagnostic ions are monitored nih.gov. Interlaboratory studies have validated LC/MS methods for determining and confirming this compound residue in bovine milk and liver, demonstrating good recoveries and reproducibility at various concentration levels, including regulatory tolerances nih.gov. For milk, average corrected recoveries ranged from 83-113% at 0.2 ppm, 91-98% at 0.4 ppm, and 89-102% at 0.8 ppm. For liver, recoveries were 94-103% at 0.25 ppm, 87-94% at 0.5 ppm, and 96-101% at 1.0 ppm nih.gov.

LC-MS/MS is also applied for the quantification of this compound in bovine feces and urine. A method utilizing solid phase extraction (SPE) coupled with ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) has been developed and validated for these matrices. This method demonstrated sensitivity with a limit of quantification (LOQ) of 1.47 ng/g in wet feces and 0.90 ng/mL in urine, accuracy with recoveries between 80-108%, and precision with repeatability and reproducibility between 2.3-14% oup.com.

High-Performance Liquid Chromatography (HPLC) Methods for Quantification

High-Performance Liquid Chromatography (HPLC) is another valuable technique for the quantification of this compound in biological samples. While often coupled with mass spectrometry for increased sensitivity and confirmation, HPLC with other detection methods, such as UV or fluorescence detection, can also be employed nih.gov.

An HPLC assay method has been developed for determining this compound in human serum and urine using reversed-phase HPLC with derivatization and UV or fluorescence detection. The method involves chloroform (B151607) extraction of this compound free base followed by derivatization with 9-fluorenylmethylchloroformate to form a carbamate (B1207046) ester, which is sensitive to both UV and fluorescence detection. This method achieved a sensitivity of approximately 5 ng/ml by UV detection and 0.1 ng/ml by fluorescence detection nih.gov.

HPLC methods are also used in conjunction with microbiological assays for residue analysis. Studies have compared HPLC and microbiological methods for analyzing this compound in milk, indicating that unchanged this compound measured by HPLC comprises a significant portion of the total residue, with microbiological activity closely correlating with the parent compound concentration fao.org.

Bioactivity-Based Assays

Beyond quantifying the chemical presence of this compound, assessing its biological activity against relevant microorganisms is essential, particularly in the context of antimicrobial effectiveness and residue implications.

Microbiological Assays for Potency Determination

Microbiological assays are fundamental for determining the potency and bioactivity of antibiotics like this compound. These assays are based on the principle that the antibiotic inhibits the growth of susceptible microorganisms, and the extent of inhibition is proportional to the antibiotic concentration uspnf.comdergipark.org.tr.

Agar (B569324) diffusion assays are commonly used microbiological methods for antibiotic potency determination. These methods involve placing samples containing the antibiotic on agar plates inoculated with a sensitive bacterial strain. The antibiotic diffuses into the agar, creating a zone of inhibition where bacterial growth is suppressed. The diameter of the inhibition zone is then measured and correlated to the antibiotic concentration using a standard curve dergipark.org.tr.

Microbiological assays are valuable because they assess the biologically active concentration of the antibiotic, including any active metabolites. They can reveal subtle changes in activity not always detectable by chemical methods alone uspnf.comdergipark.org.tr. While chromatographic methods provide accurate quantification, they may not fully reflect the bioactivity, highlighting the complementary nature of microbiological assays dergipark.org.tr.

Minimum Inhibitory Concentration (MIC) Determinations and Breakpoint Development

Minimum Inhibitory Concentration (MIC) is a crucial measure of the in vitro potency of an antimicrobial agent against a specific microorganism. It is defined as the lowest concentration of the antibiotic that inhibits the visible growth of a bacterium after a standard incubation period wisc.edu. MIC determinations are fundamental in clinical microbiology and for establishing interpretive breakpoints.

For this compound, MIC determinations are performed against relevant mastitis pathogens, primarily Gram-positive bacteria such as Staphylococcus aureus and various Streptococcus species nih.govasm.org. Broth microdilution is a common method for determining MICs, where serial dilutions of the antibiotic are tested against a standardized inoculum of the bacterial isolate researchgate.netnih.gov.

Breakpoint development involves establishing specific MIC values or zone diameters (for disk diffusion assays) that categorize bacterial isolates as susceptible, intermediate, or resistant to an antibiotic wisc.edu. These breakpoints are critical for guiding therapeutic decisions and monitoring the development of antimicrobial resistance. For this compound, interpretive criteria and breakpoints have been established based on factors including the distribution of MICs for target pathogens and the drug concentrations achieved at the site of infection (e.g., in milk) nih.govasm.org.

Studies have determined MIC values for this compound against various mastitis pathogens. For instance, MICs for 50% of tested streptococci strains were reported as ≤ 0.03 to 0.06 µg/ml, and for staphylococci, they were 0.25 to 1.0 µg/ml nih.govasm.org. Based on drug levels attained in milk, MIC breakpoints of ≤ 2 µg/ml for susceptibility and ≥ 4 µg/ml for resistance have been recommended for bovine mastitis pathogens nih.govasm.org. Disk diffusion breakpoints have also been established, with ≤ 12 mm for resistance and ≥ 13 mm for susceptibility using a 2 µg disk nih.govasm.org.

Data on this compound MICs for different mastitis-causing pathogens provides insights into its spectrum of activity.

Pathogen GroupMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Streptococci≤ 0.03 - > 320.03 - 1> 32
Staphylococci0.25 - > 320.25 - 1> 32
Coagulase-negative Staphylococcus spp.-Same for all groups-
Streptococcus spp.-Different for each groupCannot be calculated
Staphylococcus aureus0 - > 32Same for all groups-
Other gram-positive cocci0 - > 32--
Lactococcus species-Same for all groupsCannot be calculated
Enterococcus species---

Note: Data compiled from various sources nih.govasm.orgmdpi.com. Specific MIC ranges and values can vary depending on the study and isolates tested.

Synthetic Chemistry and Medicinal Chemistry Research

Synthetic Routes for Pirlimycin and Analogues

The synthesis of this compound and its analogues often involves modifications of existing lincosamide structures, particularly lincomycin (B1675468) and clindamycin (B1669177).

Derivatization from Lincomycin and Clindamycin Precursors

This compound is a semi-synthetic compound prepared from clindamycin. bioaustralis.comtoku-e.com The synthesis involves hydrolyzing the propyl N-methylproline portion of clindamycin and then re-annealing a 4-ethylpipecolic acid moiety. bioaustralis.com This structural change, replacing the five-membered cyclic amino acid amide of clindamycin with a six-membered cyclic amino acid amide, distinguishes this compound. nih.govacs.orgnih.gov

Lincomycin, the parent compound of the lincosamide class, is naturally produced by Streptomyces lincolnensis. wikipedia.orgnih.gov Clindamycin is a semi-synthetic derivative of lincomycin, produced by a (7S)-chloro-substitution of the (7R)-hydroxyl group of lincomycin. wikipedia.orgnih.gov The modular nature of lincosamides, consisting of a sugar moiety (methylthio-lincosamine) linked to a proline derivative via an amide bond, allows for the synthesis of analogues by modifying either or both of these building blocks. wikipedia.orgoup.comharvard.edu

Synthetic routes to lincosamides and their analogues have been developed, including those that involve the assembly of the aminosugar fragment using methods like nitroaldol chemistry and the diversification of glycal epoxide intermediates. chemrxiv.org These approaches allow for modifications at key positions of the methylthiolincosamine moiety that are challenging to achieve through traditional semi-synthesis. chemrxiv.org

Optimization of Chemical Structure for Enhanced Biological Activity

Chemical modifications of the lincosamide structure have been explored to enhance biological activity, including antibacterial potency and spectrum. This compound itself is an example of such optimization, demonstrating increased activity against certain important pathogens compared to clindamycin, although their in vitro activities can be nearly identical. bioaustralis.comnih.govacs.org The replacement of the (2S-trans)-4-n-propylhygramide portion of clindamycin with (2S-cis)-4-ethylpipecolamide in this compound resulted in favorable changes in antibacterial potency. nih.govacs.org

Structure-activity relationship (SAR) studies on lincosamides have shown that modifications at the C-7 position of the sugar moiety and the proline portion can significantly impact activity. oup.comnih.gov For instance, C-7 methylation, as in lincomycin, is beneficial for antimicrobial activity. chemrxiv.org Modifications at the C-6 and C-7 positions of lincomycin have been investigated, and dual modifications have shown improved antibacterial activities against macrolide-resistant Streptococcus pneumoniae and Streptococcus pyogenes carrying the erm gene. nih.govresearchgate.net

Design and Synthesis of Novel Lincosamide Derivatives

Research continues into the design and synthesis of novel lincosamide derivatives to address limitations of existing compounds, such as a narrow spectrum of activity and the rise of resistant bacterial strains. harvard.edu

Exploration of Structural Modifications for Improved Antimicrobial Spectrum

Exploring structural modifications aims to broaden the range of bacteria susceptible to lincosamides. While lincosamides are primarily active against Gram-positive bacteria, certain anaerobes, and some protozoa, their inability to effectively penetrate the outer membrane of Gram-negative bacteria limits their use against these pathogens. europa.euwikipedia.org

Studies have focused on modifying different parts of the lincosamide structure. For example, modifications at the C-6 and C-7 positions of lincomycin have led to derivatives with enhanced activity against resistant pathogens. nih.gov The introduction of specific substituents, such as a 5-aryl-1,3,4-thiadiazol-2-yl-thio group at the C-7 position and modifications at the N-6 position, have shown promising antibacterial activities against resistant S. pneumoniae and S. pyogenes. nih.govresearchgate.net

Development of Compounds Targeting Resistant Strains

A major focus of lincosamide research is the development of new compounds effective against resistant bacterial strains, particularly those exhibiting MLSB (macrolide-lincosamide-streptogramin B) resistance, often mediated by erm genes that methylate ribosomal RNA. nih.govasm.orgrcsb.org

Novel lincomycin derivatives with modifications at the C-6 and C-7 positions have demonstrated potent antibacterial activities against S. pneumoniae and S. pyogenes carrying the erm gene, with some compounds showing superior activity compared to telithromycin. nih.govresearchgate.netresearchgate.net These modifications have included substituted pipecolinic acid at the 6-amino group and various substituents at the C-7 position, such as para-substituted phenylthio groups or heteroaromatic-phenylthio groups. researchgate.netresearchgate.net The introduction of a cyclopropylmethyl group to the pipecolic acid moiety in the lincomycin framework has also resulted in derivatives with strong activity against resistant strains carrying erm or mef genes. researchgate.net

The synthesis of novel derivatives, such as RB02, a semi-synthetic derivative, has provided structural insights into lincosamide binding to the ribosome of Staphylococcus aureus, aiding the design of compounds to overcome resistance mechanisms like ribosomal modification. nih.gov

Emerging Research Areas and Future Perspectives

Novel Delivery Systems Research

Innovative approaches for antibacterial drug development include the exploration of novel delivery systems aimed at enhancing efficacy and overcoming resistance mechanisms. explorationpub.com While the search results did not yield specific research on novel delivery systems exclusively for Pirlimycin, the broader field is investigating techniques such as nanoparticle-based therapy and the use of hydrogels as carriers for sustained drug release. cabidigitallibrary.orgresearchgate.netrtu.lv These technologies have the potential to improve drug uptake and delivery, particularly against bacteria that evade conventional therapies or to provide modified release profiles. cabidigitallibrary.orgresearchgate.netgoogle.com Future research could investigate the application of such novel delivery systems to this compound to optimize its concentration at the site of infection in the mammary gland, potentially improving efficacy and reducing the required dose or frequency of administration.

Environmental Fate and Persistence of this compound Residues Research

The environmental fate and persistence of veterinary antibiotics are significant concerns due to their potential contribution to the development and spread of antibiotic resistance in the environment. vt.eduresearchgate.netresearchgate.netnih.gov Research on this compound has investigated its presence and behavior in agricultural settings, particularly in soils amended with animal manure. vt.eduresearchgate.netresearchgate.netnih.gov

Soil and Water Contamination Studies

Studies have focused on developing analytical methods to quantify this compound in soils and assessing its presence in soil and water following the application of contaminated manure. vt.eduoup.comusda.gov this compound has been detected in both feces and urine of treated cows, serving as a route of entry into the environment. oup.comusda.gov Research indicates that manure application practices, such as injection versus surface application, can influence the concentration of this compound in surface runoff and soil. researchgate.netresearchgate.net One study found that injecting dairy manure resulted in significantly lower this compound concentrations in runoff compared to surface application. researchgate.net this compound has been detected in raw manure-amended soils, showing dissipation over time. nih.gov Environmental factors such as temperature and soil texture have been shown to influence this compound dissipation from manure-amended soils, with higher temperatures and finer soil textures enhancing the process. researchgate.net

Data from a study on this compound dissipation in dairy manure-amended soils under different temperature and soil texture conditions is presented below:

Soil TypeTemperature (°C)Dissipation by Day 90
Sandy Loam10Lower
Sandy Loam21Higher
Loam10Lower
Loam21Higher

Note: Dissipation is relative, based on the description that higher temperature and finer texture enhanced dissipation. researchgate.net

Another study observed the decrease in this compound concentrations in injection slit, between injection slits, and surface application plots 7 days after application. researchgate.net

Application MethodDecrease in this compound Concentration (0-5 cm depth) after 7 days
Injection Slit30%
Between Injection Slits55%
Surface Application87%

This compound concentrations were also significantly higher in runoff sediment and water from surface application plots compared to injection plots. researchgate.net

Impact on Environmental Microbiomes

The presence of antibiotics in the environment, including this compound, can impact native microbial communities and potentially promote the selection and transfer of antibiotic resistance genes. vt.edunih.gov Studies have investigated the effects of this compound exposure on the fecal microbiome of dairy cattle, noting that intramammary administration can affect the composition of the fecal microbiota. nih.gov Research has also explored the impact of feeding milk containing this compound to dairy calves, observing effects on bacterial cell function categories and suggesting potential increased susceptibility of the gut microbiome to the transfer of antibiotic resistance, although no effect on resistance to major types of antibiotics or lincosamide-specific resistance genes was found at the studied concentrations in isolation. cdnsciencepub.comresearchgate.net Environmental conditions, such as soil type and moisture, can alter how soil microbial communities respond to manure containing antibiotics like this compound. nih.gov Studies have observed impacts on community structure and individual antibiotic resistance gene abundances, as well as effects on microbial activity like respiration, which decreased in the presence of this compound in certain soil and moisture conditions. nih.gov

One Health Approach to this compound Use and Resistance Research

The "One Health" approach recognizes the interconnectedness of human, animal, and environmental health and is considered essential for addressing global health threats like antimicrobial resistance (AMR). amr-action.aunih.govwoah.org This approach promotes collaborative, multi-sectoral research and strategies to combat AMR. amr-action.aunih.gov In the context of this compound, a One Health perspective is crucial for understanding how its use in veterinary medicine impacts not only animal health but also the environment and potentially human health through the dissemination of resistant bacteria and genes. vt.eduresearchgate.netnih.govnih.govcdnsciencepub.com Research under a One Health framework for this compound would involve monitoring resistance patterns in bacteria from animals, the environment (soil, water, manure), and potentially humans, as well as investigating the transfer of resistance genes between these sectors. It also encompasses evaluating the environmental impact of this compound residues and developing strategies to mitigate contamination, alongside optimizing its use in animals to minimize resistance development while maintaining therapeutic efficacy. amr-action.aunih.govwoah.org While specific this compound-focused One Health studies were not extensively detailed in the search results, the principles of this approach are highly relevant to ongoing and future research on the sustainable use of this compound and the containment of resistance.

Integration of In Silico Methods in Toxicity and Efficacy Prediction

The application of in silico methods has become increasingly valuable in the study of pharmaceutical compounds, offering cost-effective and efficient approaches for predicting efficacy and potential toxicity profiles. For this compound, a lincosamide antibiotic primarily used in veterinary medicine, particularly for treating mastitis in cattle, in silico techniques are being explored to understand its interactions with bacterial targets and to evaluate potential alternatives or synergistic agents.

Molecular docking is a prominent in silico method employed to simulate the binding interactions between a small molecule ligand, such as this compound, and a biological target protein. Studies have utilized molecular docking to investigate the binding affinity of this compound hydrochloride to key proteins in mastitis-causing bacteria like Staphylococcus aureus and Streptococcus agalactiae. For instance, molecular docking studies comparing this compound hydrochloride with phytochemicals from Allium cepa against Staphylococcus aureus target proteins, including the transfer complex protein and monofunctional glycosyltransferase, have been conducted. These studies aimed to identify potential natural inhibitors for mastitis treatment and compared their theoretical binding interactions and scores to those of this compound hydrochloride juniperpublishers.comjuniperpublishers.comijsr.in. This compound hydrochloride was reported to form hydrogen bonds with specific amino acid residues in these target proteins, such as interactions with 60ASP, 66LYS, and 65THR in one study juniperpublishers.com, and with 136GLN, PHE, and 115THR of the extracellular matrix binding protein (PDB ID: 4HZS) in another juniperpublishers.com.

Furthermore, molecular docking has been applied to assess the interaction of this compound with Streptococcus agalactiae histidine kinase, a promising target for antibacterial therapies researchgate.net. In a study screening natural compounds as potential inhibitors for this kinase, this compound was included as a reference antibiotic, and its docking score and interaction types (conventional hydrogen bond, pi-donor hydrogen bond, alkyl, pi-alkyl) with residues like Tyr265, Arg268, Leu336, and Gln340 were reported researchgate.net.

These in silico docking studies provide insights into the potential binding modes and relative affinities of this compound to bacterial targets, which can be crucial for understanding its mechanism of action at a molecular level and for the rational design or identification of new antimastitis agents.

Beyond efficacy, in silico methods are also integrated for the prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. While detailed toxicity profiles are outside the scope here, it is relevant to note that in silico ADMET analysis is often performed alongside docking studies when evaluating potential drug candidates or alternatives to existing antibiotics like this compound juniperpublishers.comijsr.inresearchgate.net. These predictions help in assessing the drug-likeness and potential pharmacokinetic behavior of compounds computationally, guiding further research and development.

The data generated from these in silico approaches, such as docking scores and predicted ADMET parameters, contribute to a better understanding of this compound's potential interactions and fate within a biological system. While experimental validation remains essential, the integration of in silico methods provides a powerful tool for initial screening, hypothesis generation, and prioritization of research efforts in the context of this compound and related antibacterial strategies.

Selected Molecular Docking Results Comparing this compound

CompoundTarget ProteinOrganismDocking Score (kcal/mol)Key InteractionsSource
This compoundHistidine KinaseStreptococcus agalactiae-6.5Conventional H-bond, pi-donor H-bond, alkyl, pi-alkyl with Tyr265, Arg268, Leu336, Gln340 researchgate.net
This compound HydrochlorideTransfer Complex ProteinStaphylococcus aureus- (Compared to others)Hydrogen bonds with 60ASP, 66LYS, 65THR juniperpublishers.com
This compound HydrochlorideExtracellular Matrix Binding Protein (PDB ID: 4HZS)Staphylococcus aureus- (Compared to others)Two side-to-side H-bonds with 136GLN, PHE; backbone H-bond with 115THR juniperpublishers.com
This compound HydrochlorideMonofunctional GlycosyltransferaseStaphylococcus aureus- (Compared to others)- ijsr.in

The continued integration of sophisticated in silico techniques, including quantitative structure-activity relationship (QSAR) modeling, molecular dynamics simulations, and machine learning algorithms for toxicity prediction, holds promise for further advancing the understanding and application of this compound and for the discovery of novel agents to combat bacterial infections in veterinary and potentially human medicine slideshare.netnih.govplos.orgresearchgate.netnih.gov.

Q & A

Basic Research Questions

Q. What experimental models are recommended for assessing pirlimycin’s efficacy against Gram-positive pathogens in bovine mastitis studies?

  • Methodological Answer : Use in vitro models to determine minimum inhibitory concentrations (MICs) against target pathogens (e.g., Staphylococcus aureus, Streptococcus spp.) via broth microdilution assays, adhering to CLSI guidelines. For in vivo efficacy, employ controlled trials in lactating cows with induced or natural intramammary infections, monitoring bacterial load reduction and somatic cell counts (SCC) post-treatment. Include negative controls (placebo) and ensure randomization to minimize bias .
  • Key Parameters : MIC90 values (e.g., 64 µg/ml for H. pylori), cure rates at 7–21 days post-treatment, and pathogen-specific response variability .

Q. How should researchers address discrepancies in this compound’s MIC values across bacterial strains?

  • Methodological Answer : Validate MIC results using standardized media (e.g., Mueller-Hinton broth supplemented with cations) and replicate experiments across multiple isolates. Cross-reference resistance mechanisms (e.g., erm(C) or lnu(B) genes) via PCR or whole-genome sequencing to explain phenotypic variability .
  • Data Interpretation : Consider strain-specific differences in ribosomal binding affinity or efflux pump activity, which may alter MIC thresholds .

Q. What are the best practices for isolating and characterizing this compound-resistant bacterial isolates?

  • Methodological Answer : Use selective agar plates containing sub-inhibitory this compound concentrations. Confirm resistance via disk diffusion or E-test strips. Genotype resistant isolates for macrolide-lincosamide-streptogramin B (MLSB) resistance genes (e.g., erm classes) and assess cross-resistance to clindamycin .
  • Quality Control : Include reference strains (e.g., S. aureus ATCC 29213) to ensure assay reproducibility .

Advanced Research Questions

Q. How can logistic regression models optimize the interpretation of this compound treatment outcomes in heterogeneous bacterial populations?

  • Methodological Answer : Construct multivariate models incorporating variables such as pathogen type (e.g., coagulase-negative staphylococci vs. Streptococcus spp.), parity, lactation stage, and pretreatment SCC. Use Kaplan-Meier survival analysis to evaluate time-dependent efficacy, censoring isolates with unresolved infections at the highest this compound concentration tested .
  • Example : A study found that this compound susceptibility, pathogen type, and farm origin significantly predicted treatment success (p < 0.05) in a model accounting for 82 cows and 143 MRSA isolates .

Q. What genomic approaches are effective for tracking the horizontal transfer of this compound resistance genes in agricultural settings?

  • Methodological Answer : Perform metagenomic sequencing of farm environmental samples (e.g., soil, manure) and bovine microbiota to identify resistance gene reservoirs. Use plasmid conjugation assays or phage transduction studies to confirm gene transfer between commensals and pathogens. Monitor erm(C) and lnu(B) prevalence longitudinally to assess intervention impacts .
  • Case Study : A German dairy farm study detected erm(C) transmission between S. aureus and other commensals, highlighting the need for One Health surveillance .

Q. How should researchers design studies to resolve conflicting data on this compound’s pharmacokinetics in mammary tissue?

  • Methodological Answer : Use LC-MS/MS to quantify this compound concentrations in milk and plasma at multiple timepoints post-administration. Model pharmacokinetic parameters (e.g., Cmax, AUC) using non-compartmental analysis. Adjust for inter-individual variability via population pharmacokinetics (PopPK) models, incorporating covariates like lactation stage and udder health status .
  • Considerations : Ensure proper sample storage (−80°C) to prevent analyte degradation and validate assays per EMA guidelines .

Contradiction Analysis & Reproducibility

Q. What strategies mitigate bias in this compound efficacy studies with small sample sizes?

  • Methodological Answer : Employ stratified randomization by farm, parity, and pathogen type. Use Bayesian statistical methods to incorporate prior data (e.g., historical cure rates) and improve power in underpowered studies. Report effect sizes with 95% confidence intervals to quantify uncertainty .

Q. How can conflicting results between in vitro susceptibility and in vivo efficacy be reconciled?

  • Methodological Answer : Assess biofilm formation or intracellular survival mechanisms that reduce in vivo drug accessibility. Use ex vivo models (e.g., infected macrophage assays) to simulate host-pathogen interactions. Correlate MIC values with clinical breakpoints adjusted for tissue penetration limitations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pirlimycin
Reactant of Route 2
Pirlimycin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.